1-Phenylvinylboronic acid

Descripción general

Descripción

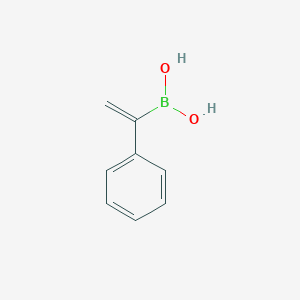

1-Phenylvinylboronic acid, with the chemical formula C8H9BO2, is a compound known for its applications in organic synthesis. This white solid is characterized by its phenyl and vinyl functional groups, as well as its boronic acid moiety . It is commonly used as a reagent in cross-coupling reactions, offering a versatile platform for the formation of carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Phenylvinylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of phenylacetylene followed by oxidation. The reaction typically uses a borane reagent such as borane-tetrahydrofuran complex, and the oxidation step is carried out using hydrogen peroxide in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydroboration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Análisis De Reacciones Químicas

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

1-Phenylvinylboronic acid reacts rapidly with 3,6-dipyridyl-s-tetrazine (10 ) in aqueous media, forming dihydropyridazine derivatives. Key findings include:

-

Reactivity Comparison

-

Mechanistic Pathway

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings with aryl halides. Representative examples:

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-5-iodopyrimidine | Pd(dppf)Cl₂ | DMF/Toluene | 80 | 47 |

| 4-Chloro-2-methoxypyrimidine | Pd(PPh₃)₄ | DMSO | 95 | 68 |

| 5-Bromo-2-methoxypyridine | Pd(dppf)₂Cl₂ | Ethanol/Toluene | Reflux | 72 |

Key observations:

-

Electron-deficient pyrimidines exhibit higher reactivity than brominated arenes .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency compared to ethereal solvents .

Petasis Three-Component Coupling

In methanol/hexafluoroisopropanol (MeOH/HFIP, 1:1) at 65°C, this compound reacts with hydrazides and hydroxyaldehydes to form α,β-unsaturated hydrazones:

| Hydrazide Component | Hydroxyaldehyde | Product Yield (%) |

|---|---|---|

| Benzoylhydrazide | Glycolaldehyde | 84 |

| 4-Nitrobenzoylhydrazide | Glyceraldehyde | 63 |

| N'-Allylbenzoylhydrazide | Erythrose | 31 |

Limitations:

-

Furoylhydrazides and allyl-substituted hydrazides show poor reactivity .

-

Electron-rich boronic acids (e.g., 2-furylboronic acid) compete unfavorably due to slower kinetics .

Stability and Handling Considerations

-

Protodeborylation : Rapid in aqueous media (t₁/₂ < 5 min at pH 7.4), necessitating in situ generation from boronic esters .

-

Storage : Stable as trifluoroborate salts under anhydrous conditions at −20°C .

This compound’s unique balance of reactivity and synthetic accessibility makes it indispensable for late-stage functionalization in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

1-Phenylvinylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Phenylvinylboronic acid involves its ability to form carbon-carbon bonds through cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to facilitate the transfer of the phenylvinyl group to other molecules. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to form the final product .

Comparación Con Compuestos Similares

1-Phenylvinylboronic acid can be compared with other boronic acids and their derivatives:

Phenylboronic acid: Similar in structure but lacks the vinyl group, making it less versatile in certain cross-coupling reactions.

Vinylboronic acid: Contains a vinyl group but lacks the phenyl group, limiting its applications in the synthesis of biaryl compounds.

4-Vinylphenylboronic acid: Similar to this compound but with the vinyl group attached to the para position of the phenyl ring, offering different reactivity and selectivity in reactions.

These comparisons highlight the unique combination of phenyl and vinyl groups in this compound, which provides it with distinct reactivity and versatility in various chemical reactions.

Actividad Biológica

1-Phenylvinylboronic acid (CAS No. 6783-05-7) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHBO

- Molecular Weight : 151.96 g/mol

- Log P (octanol-water partition coefficient) : 0.53, indicating moderate lipophilicity .

This compound exhibits biological activity primarily through its ability to interact with various biomolecules:

- Bioorthogonal Reactivity : It has been identified as a bioorthogonal reactant, capable of undergoing selective reactions in biological systems without interfering with native biochemical processes. This property makes it valuable for labeling and tracking biomolecules in live cells .

- Proteasome Inhibition : Studies have shown that vinylboronic acids can inhibit proteasome activity, which is crucial for protein degradation in cells. Specifically, this compound demonstrated effective inhibition of proteasome subunits at concentrations up to 1 mM without significant cytotoxicity .

Biological Applications

The compound has been utilized in various research contexts:

- Drug Development : It serves as a versatile building block in the synthesis of biologically active compounds, including potential inhibitors for g-secretase and antagonists for various receptors such as the human vanilloid receptor and dopamine D4 receptor .

- Cross-Coupling Reactions : In synthetic organic chemistry, this compound is employed in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules. It has been shown to participate effectively in reactions with heteroarylboronic acids, although yields may vary depending on the reaction conditions .

Research Findings

Recent studies have provided insights into the efficacy and versatility of this compound:

Case Studies

- Proteasome Inhibition Study : A study investigated the effect of vinylboronic acids on proteasome activity using cell-based assays. The results indicated that while higher concentrations were necessary for complete inhibition, this compound did not induce cell death at concentrations below 1 mM, suggesting a favorable safety profile for potential therapeutic use .

- Synthetic Application : In a synthetic route involving palladium-catalyzed reactions, this compound was used to achieve significant yields of desired products under optimized conditions, demonstrating its effectiveness as a coupling partner in complex organic syntheses .

Propiedades

IUPAC Name |

1-phenylethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCPVMYUISTDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407429 | |

| Record name | 1-Phenylvinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14900-39-1 | |

| Record name | 1-Phenylvinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Phenylvinyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-phenylvinylboronic acid pinacol ester react with carbonyl compounds?

A: this compound pinacol ester can react with carbonyl compounds through two main pathways []:

Q2: What is the significance of using tert-butyl lithium in these reactions?

A: tert-Butyl lithium acts as a strong base, facilitating the carbolithiation of this compound pinacol ester []. This reaction generates an α-phenylboryl carbanion, which acts as a nucleophile and can subsequently react with carbonyl compounds. The choice of tert-butyl lithium is crucial due to its high basicity and relatively low nucleophilicity, preventing unwanted side reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.